N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide
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Overview
Description
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide is a compound that combines two bioactive heterocyclic moieties: thiazole and pyridine. This fusion results in a unique structure with multiple reactive sites, making it a valuable target for drug discovery and development. The compound has attracted significant interest due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. The reaction conditions often include a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized thiazolo[4,5-b]pyridine derivatives, while substitution reactions could introduce new functional groups into the benzamide moiety.
Scientific Research Applications
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing novel heterocyclic compounds with potential bioactivity.
Biology: It is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: The compound’s antitumor activity is of particular interest in cancer research, where it is explored as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds also exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
N-(Pyridin-2-yl)benzamides: These compounds share a similar core structure but may have different functional groups, leading to variations in their biological activity.
The uniqueness of this compound lies in its specific combination of thiazole and pyridine moieties, which provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-5-2-1-3-6-9)16-13-15-11-10(18-13)7-4-8-14-11/h1-8H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSRLJIMSYITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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